molecular formula C11H10N2O B1617690 1-Naphthylurea CAS No. 6950-84-1

1-Naphthylurea

Cat. No.: B1617690
CAS No.: 6950-84-1
M. Wt: 186.21 g/mol
InChI Key: FVSUYFWWFUVGRG-UHFFFAOYSA-N
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Description

Historical Context in Chemical and Biomedical Investigations

The journey of urea (B33335) and its derivatives in scientific exploration began with Friedrich Wöhler's synthesis of urea in 1828, a landmark event that is often considered the dawn of organic chemistry. nih.gov This breakthrough paved the way for the development and investigation of a vast array of urea-based compounds. In the latter half of the 20th century, with advancements in organic synthesis, urea derivatives gained prominence in medicinal chemistry and drug discovery. nih.gov One of the early examples of a urea derivative with medicinal application was developed by Bayer's laboratories in Germany. nih.gov This compound, a colorless derivative of trypan red, demonstrated potent antitrypanosomal activity and led to the discovery of Suramin (B1662206), a drug used to treat sleeping sickness. nih.gov While specific early historical accounts of 1-Naphthylurea are not extensively documented, its emergence is intrinsically linked to the broader exploration of aryl urea compounds in various research fields. The study of related compounds, such as α-Naphthylthiourea (ANTU), which can be metabolized to α-naphthylurea, also provides historical context to the investigation of naphthyl-based urea compounds. wikipedia.org

Significance of Urea Derivatives in Advanced Chemical and Biological Research

The applications of urea derivatives are extensive, spanning the development of anticancer, antibacterial, anticonvulsant, and anti-HIV agents. nih.govhilarispublisher.com They are also integral as linkers in the development of antibody-drug conjugates and as building blocks in combinatorial chemistry. nih.gov The versatility of the urea functionality has led to its incorporation in a wide range of bioactive molecules, including FDA-approved drugs for various human diseases. acs.orgresearchgate.net Beyond pharmaceuticals, urea derivatives are found in agrochemicals, resins, and dyes, highlighting their broad utility in materials science and organocatalytic reactions. nih.govacs.org The continuous interest in urea-based compounds for drug design and development is fueled by advancements in understanding protein structures and the identification of new disease targets. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-1-ylurea
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InChI

InChI=1S/C11H10N2O/c12-11(14)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,12,13,14)
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InChI Key

FVSUYFWWFUVGRG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)N
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Molecular Formula

C11H10N2O
Record name NAPHTHYLUREA
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DSSTOX Substance ID

DTXSID1075303
Record name Urea, 1-naphthalenyl-
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Molecular Weight

186.21 g/mol
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Physical Description

Naphthylurea appears as a gray solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Record name NAPHTHYLUREA
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CAS No.

6950-84-1
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Synthetic Methodologies and Reaction Mechanisms of 1 Naphthylurea and Derivatives

Traditional Synthetic Routes for Naphthylurea Compounds

The conventional synthesis of naphthylureas has historically relied on highly reactive and toxic reagents, primarily phosgene (B1210022) and its derivatives, to construct the core urea (B33335) functionality.

Phosgene and Isocyanate-Based Syntheses

The most established method for synthesizing 1-naphthylurea involves a two-step process. First, 1-naphthylamine (B1663977) is reacted with phosgene (COCl₂) to produce 1-naphthyl isocyanate. This isocyanate is a highly reactive intermediate that is not always isolated. In the second step, the in-situ generated or isolated 1-naphthyl isocyanate is treated with ammonia (B1221849) or a primary/secondary amine to yield the corresponding N-substituted or N,N'-disubstituted naphthylurea.

This phosgenation reaction is efficient but poses significant safety and environmental risks due to the extreme toxicity of phosgene gas. nih.govorganic-chemistry.org To mitigate these dangers, a common laboratory and industrial substitute is bis(trichloromethyl)carbonate, also known as triphosgene (B27547). commonorganicchemistry.com Triphosgene is a stable, crystalline solid that serves as a safer source of phosgene, which it generates in situ during the reaction. nih.govcommonorganicchemistry.com The reaction of an amine with triphosgene in the presence of a base like triethylamine (B128534) can effectively produce the isocyanate intermediate needed for urea synthesis. nih.gov

The general scheme for this isocyanate-based synthesis is as follows:

Step 1 (Isocyanate Formation): Naphthylamine + Phosgene (or equivalent) → Naphthyl isocyanate + 2 HCl

Step 2 (Urea Formation): Naphthyl isocyanate + Amine (R-NH₂) → Naphthylurea

This approach is versatile and widely used for generating both symmetrical and unsymmetrical ureas. nih.gov

Reaction Mechanisms Involving Isocyanate Intermediates

The cornerstone of the traditional synthesis is the isocyanate functional group (–N=C=O). This group is highly electrophilic, making it susceptible to nucleophilic attack by amines. The reaction mechanism for the formation of a urea from an isocyanate and an amine is a straightforward nucleophilic addition.

The mechanism proceeds as follows:

The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group.

This attack leads to the formation of a zwitterionic intermediate where the nitrogen from the amine bears a positive charge and the oxygen of the carbonyl group has a negative charge.

A rapid proton transfer then occurs from the newly added nitrogen atom to the oxygen atom, which is often facilitated by the solvent or other base molecules.

The final product is the stable urea derivative, with the formation of a new C-N bond.

This reaction is typically fast and exothermic, and it can be carried out in a variety of aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

Contemporary and Environmentally Conscious Synthetic Strategies

In response to the hazards associated with phosgene, modern synthetic chemistry has focused on developing safer and more sustainable methods for urea synthesis. These "phosgene-free" methodologies often offer milder reaction conditions and greater functional group tolerance.

Phosgene-Free Methodologies

Several innovative phosgene-free strategies have emerged for the synthesis of this compound and its derivatives.

N,N'-Carbonyldiimidazole (CDI): CDI is a crystalline, stable, and less hazardous alternative to phosgene. nih.gov It reacts with an amine to form an activated carbamoyl-imidazole intermediate. This intermediate then reacts with a second amine (e.g., 1-naphthylamine) to form the desired urea, releasing imidazole (B134444) as a byproduct. The order of reagent addition is crucial to prevent the formation of symmetrical urea byproducts. nih.govcommonorganicchemistry.com

Carbonates and Carbamates: Organic carbonates, such as dimethyl carbonate or diphenyl carbonate, can serve as carbonyl sources. The reaction of an amine with a carbonate can produce a carbamate, which is then converted into the target urea upon treatment with another amine. researchgate.nettno.nl This route avoids toxic reagents but may require catalysts and elevated temperatures. Phenyl carbamates, for example, can react with amines to form urea derivatives, though these reactions can be reversible. commonorganicchemistry.com

Rearrangement Reactions: Classical name reactions that generate isocyanates in situ without phosgene are widely employed. These include:

Hofmann Rearrangement: A primary amide is treated with a halogen (like bromine) and a strong base to yield an isocyanate, which can be trapped by an amine to form a urea. nih.gov

Curtius Rearrangement: An acyl azide, typically formed from a carboxylic acid derivative, thermally or photochemically decomposes to an isocyanate and nitrogen gas. nih.govcommonorganicchemistry.com

Lossen Rearrangement: A hydroxamic acid or its derivative is converted into an isocyanate. nih.gov

These methods provide valuable pathways to isocyanate intermediates from readily available starting materials like carboxylic acids or amides, completely avoiding phosgene.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence as a tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov The synthesis of diaryl ureas and related heterocyclic structures has been shown to benefit significantly from microwave irradiation. thaiscience.info

For the synthesis of naphthylurea derivatives, a mixture of the starting materials, such as an amine and a carbonyl source, can be subjected to microwave irradiation for a few minutes. researchgate.net This rapid heating provides the energy for the reaction to proceed quickly and efficiently. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives and tetrasubstituted pyrroles has demonstrated significant improvements in yield and reduction in reaction time when using microwave-assisted methods over conventional heating. nih.govmdpi.com While direct literature on the microwave synthesis of unsubstituted this compound is sparse, the successful application to a wide range of related diaryl ureas suggests its high applicability. thaiscience.info

Product TypeMethodologyReaction TimeYieldReference
1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-oneConventional HeatingNot Specified23% mdpi.com
1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-oneMicrowave-AssistedNot Specified86% mdpi.com
DiarylureasConventional HeatingSeveral HoursModerate thaiscience.info
DiarylureasMicrowave-Assisted3-4 MinutesGood to Excellent thaiscience.info

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of C-N bonds. These methods offer powerful, selective, and phosgene-free routes to ureas.

One prominent strategy is the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate. In this one-pot process, the palladium catalyst facilitates the formation of an aryl isocyanate intermediate from the aryl halide, which is then trapped in situ by an amine to afford the unsymmetrical urea. This method is tolerant of a wide range of functional groups.

Another advanced approach involves the palladium-catalyzed carbonylation of amines. researchgate.net This can be directed to selectively produce either carbamates or ureas by controlling the reaction solvent. Furthermore, palladium-catalyzed C-H activation and functionalization offer a direct way to modify aromatic rings. Research has shown the urea moiety can act as a directing group for the ortho-carbonylation of aniline (B41778) derivatives. nih.gov In a study on this reaction, a 1-naphthylamine derivative was used, highlighting the potential for direct C-H carbonylation on the naphthalene (B1677914) scaffold, although in that specific case, a cyclized imidate was the observed product. nih.gov Additionally, palladium catalysis is effective for the regioselective acylation at the C8 position of 1-naphthylamine derivatives, demonstrating the power of these catalysts to functionalize specific positions on the naphthyl ring system. nih.gov

Reaction TypeCatalyst SystemStarting MaterialsProductKey FeaturesReference
Cross-CouplingPd-catalystAryl Chloride/Triflate, Sodium Cyanate, AmineN-Aryl UreaOne-pot, phosgene-free, broad scope
ortho-Carbonylation[Pd(OTs)₂(MeCN)₂]N-Aryl Urea, COAnthranilate / Cyclic ImidateRoom temperature, urea-directed C-H activation nih.gov
C8-H AcylationPd-catalyst1-Naphthylamine derivative, Acyl ChlorideC8-Acylated NaphthylamineHigh regioselectivity for the C8 position nih.gov
Regioselectivity Control in Naphthalene Ring Arylation

The functionalization of the naphthalene ring system presents a significant challenge due to the presence of multiple C-H bonds with differing reactivities. researchgate.net Controlling the position of substitution (regioselectivity), particularly in arylation reactions, is crucial for the synthesis of well-defined derivatives. Modern synthetic chemistry has largely addressed this challenge through transition-metal-catalyzed C-H activation, where a directing group guides the catalyst to a specific position. researchgate.netresearchgate.net

For aryl ureas, the urea moiety itself can act as a directing group. In palladium-catalyzed C-H direct arylation, such groups typically direct functionalization to the ortho-position of the aryl ring. nih.gov However, the regioselectivity has been found to be dependent on the aromaticity of the substituent. A comparative study revealed that while phenyl urea undergoes the expected ortho-arylation, 2-naphthyl urea yields meta-arylated products. nih.gov This suggests that the extended π-system of the naphthalene ring alters the preferred reaction pathway, making aromaticity a key factor in determining regioselectivity. nih.gov

Achieving functionalization at positions remote from the directing group is a more complex task. Research on 1-naphthamides, which are structurally analogous to naphthylureas, has provided significant insights. A palladium-catalyzed C7–H arylation of 1-naphthamides was developed using a sterically hindered N-(t-butyl)amide as the directing group. figshare.comacs.org The proposed mechanism involves a carbopalladation/aryl migration pathway that selectively targets the remote C7 position. figshare.comacs.org Similarly, a copper-catalyzed system has been shown to effect the C7–H arylation of 1-naphthamides using aryliodonium salts. beilstein-journals.org The proposed mechanism for this transformation involves a highly electrophilic Cu(III)–aryl intermediate that coordinates to the carbonyl oxygen, followed by an aryl-transfer reaction via a Heck-like four-membered-ring transition state. beilstein-journals.org These strategies, developed for naphthamides, highlight the potential for achieving remote C-H arylation on the this compound scaffold by employing appropriate directing groups and catalytic systems.

Table 2: Catalytic Systems for Regioselective Arylation of Naphthalene Scaffolds

Substrate TypeCatalyst/ReagentsDirecting GroupPosition(s) FunctionalizedReference
2-Naphthyl UreaPalladiumUreameta (C3) nih.gov
1-NaphthamidePd-Catalyst / F+ ReagentN-(t-butyl)amideC7 figshare.comacs.org
1-NaphthamideCopper(II) / Aryliodonium SaltsAmideC7 beilstein-journals.org

Strategies for Functionalization and Derivatization

The this compound scaffold can be chemically modified at two primary locations: the naphthalene ring and the urea functional group itself. These modifications allow for the synthesis of a diverse library of derivatives with tailored properties.

Functionalization of the naphthalene ring is predominantly achieved via the C-H activation strategies discussed previously. Beyond arylation, these methods can introduce a variety of other functional groups. For example, palladium-catalyzed ortho-trifluoroethylation of aromatic ureas provides a direct route to install fluorinated alkyl groups. acs.org Iridium-catalyzed C-H borylation can introduce a boryl group onto the naphthalene ring, which can then serve as a handle for subsequent cross-coupling reactions to form C-C, C-O, or C-N bonds. researchgate.net Furthermore, silver-catalyzed C4-amination of 1-naphthylamine derivatives using a picolinamide (B142947) directing group demonstrates that nitrogen-based functionalities can also be installed with high regioselectivity. researchgate.net

Derivatization of the urea moiety offers another avenue for structural diversification. The synthesis of N,N,N′-trisubstituted unsymmetrical ureas can be accomplished by the stepwise reaction of precursors with different amines or isocyanates. nih.gov More advanced strategies include photocatalytic methods, such as a photoredox-mediated hydrogen atom transfer (HAT) that enables a site-selective α-C(sp³)–H arylation of a dialkylamine-derived urea through a 1,4-radical aryl migration. researchgate.net

The this compound unit can also be incorporated into larger molecular architectures. It has been used as a photoreactive moiety in the synthesis of novel polyamides via polycondensation. nii.ac.jpresearchgate.net In the field of supramolecular chemistry, complex structures such as tripodal naphthylurea derivatives have been synthesized to act as fluorescent chemosensors for anions. rsc.org These examples show that the this compound core can be a building block for creating complex functional molecules and materials.

Table 3: Examples of Functionalization and Derivatization Strategies for this compound and Related Compounds

StrategyTarget SiteGroup Introduced/ModificationMethodologyReference
C-H FunctionalizationNaphthalene Ring (ortho)Trifluoroethyl groupPd-catalyzed C-H activation acs.org
C-H FunctionalizationNaphthalene Ring (C4)Amino groupAg-catalyzed amination researchgate.net
Radical MigrationUrea Side-ChainAryl group (N-to-C)Photoredox-mediated HAT researchgate.net
PolymerizationEntire MoleculePolyamide chainPolycondensation nii.ac.jpresearchgate.net
Supramolecular SynthesisUrea NitrogenTripodal amine structureMulti-step synthesis rsc.org

Mechanistic Investigations of Biological Activities of 1 Naphthylurea and Its Analogs

Role of 1-Naphthylurea in Xenobiotic Metabolism Pathways

This compound, also known as alpha-naphthylurea (ANU), is a primary metabolite of the potent rodenticide and lung toxin, alpha-naphthylthiourea (ANTU). nih.govnih.gov The biotransformation of ANTU is a critical step in its xenobiotic metabolism, primarily occurring in the liver and lungs. nih.govcolab.wswikipedia.org This metabolic conversion is carried out by microsomal enzymes, specifically the cytochrome P-450 monooxygenase system. nih.govnih.govwikipedia.org The process requires NADPH as a cofactor and is inhibited by carbon monoxide, which is characteristic of cytochrome P-450-mediated reactions. nih.govwikipedia.org

The metabolism of ANTU by rat liver and lung microsomes results in the formation of two main products: alpha-naphthylurea (ANU) and atomic sulfur. colab.wswikipedia.org While ANU is a stable metabolite, the released atomic sulfur is a reactive species that can covalently bind to macromolecules within the microsomes, including the cytochrome P-450 enzyme itself. colab.wswikipedia.org This binding of atomic sulfur is believed to be a key event leading to the observed loss of monooxygenase activity and the pulmonary toxicity associated with ANTU. colab.wswikipedia.org The reaction essentially involves the substitution of a sulfur atom in ANTU with an oxygen atom to form ANU. wvu.edu

Research using radiolabeled ANTU has demonstrated that its administration leads to significant covalent binding of radioactivity to lung and liver macromolecules. nih.govresearchgate.net This binding and the associated toxicity are products of ANTU's metabolic activation. nih.gov

Table 1: Key Aspects of ANTU to ANU Biotransformation

FeatureDescriptionSource(s)
Parent Compound Alpha-Naphthylthiourea (ANTU) nih.govnih.gov
Metabolite Alpha-Naphthylurea (ANU) / this compound nih.govwikipedia.org
Location of Metabolism Liver and Lung Microsomes colab.wswikipedia.org
Enzyme System Cytochrome P-450 Monooxygenase nih.govwikipedia.org
Cofactor Required NADPH nih.govnih.gov
Byproducts Atomic Sulfur colab.wswikipedia.org

A stark contrast exists between the biological activity of this compound (ANU) and its parent compound, alpha-naphthylthiourea (ANTU). ANTU is a highly toxic compound, particularly known for inducing pulmonary edema and pleural effusion in rats. wikipedia.orgwvu.edu Ingestion of ANTU can lead to death within hours in some animals. wikipedia.org In contrast, its metabolite, ANU, is considered essentially nontoxic. nih.govwikipedia.orgresearchgate.net

Studies administering radiolabeled compounds have shown that while ANTU extensively binds to macromolecules in the lung and liver, very little such binding occurs when an equivalent dose of 14C-labeled ANU is given. nih.govresearchgate.net This lack of covalent binding by ANU is consistent with its non-toxic profile. nih.gov The toxicity of ANTU is therefore not attributed to its metabolite ANU, but rather to the reactive intermediates, such as atomic sulfur, generated during its biotransformation. wikipedia.org The lethal dose (LD50) for ANU in rats is greater than 800 mg/kg, whereas the intraperitoneal LD50 for ANTU in rats is significantly lower at 2.47 mg/kg, highlighting the dramatic difference in toxicity. wikipedia.org

Table 2: Toxicity Comparison of ANTU and ANU in Rats

CompoundFormulaToxicity ProfileLD50Source(s)
Alpha-Naphthylthiourea (ANTU) C₁₁H₁₀N₂SHigh; causes severe pulmonary edema.2.47 mg/kg (intraperitoneal) wikipedia.orgwvu.edu
This compound (ANU) C₁₁H₁₀N₂OEssentially nontoxic.> 800 mg/kg nih.govwikipedia.org

Biotransformation of Alpha-Naphthylthiourea (ANTU) to Alpha-Naphthylurea (ANU)

Molecular Interactions with Biological Targets and Cellular Pathways

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism via the kynurenine (B1673888) pathway. researchgate.netnih.gov This pathway is implicated in immune regulation, and its overactivation in cancer can lead to immune escape. nih.govfrontiersin.org Consequently, inhibitors of IDO1 and TDO are of significant interest in immunotherapy research. nih.govfrontiersin.org

While research on this compound itself as an IDO1/TDO inhibitor is not prominent, related compounds containing both urea (B33335) and complex ring structures (including naphthalene (B1677914) derivatives) have been investigated. frontiersin.orgnih.gov The mechanism of inhibition for this class of enzymes can be diverse. Inhibitors have been developed that act as competitive inhibitors with respect to tryptophan, noncompetitive inhibitors, or molecules that displace the essential heme cofactor from the enzyme's active site. researchgate.netnih.gov

For instance, studies on various inhibitor types have revealed different binding modes. Some inhibitors, like the clinical trial candidate epacadostat, bind directly to the heme iron within the active site. researchgate.netnih.gov Other research has focused on synthesizing derivatives, such as those linking urea groups to other heterocyclic structures like 1,2,3-triazoles or oxadiazoles, to create potent IDO1 inhibitors. researchgate.netfrontiersin.orgnih.gov The design of these molecules often aims to create a coordinate bond with the heme iron, preferentially binding to the ferrous form of IDO1. frontiersin.org The development of dual IDO1/TDO inhibitors is also an active area of research, as TDO can provide a compensatory pathway for tryptophan metabolism in some tumors. nih.gov

Acyl-CoA:cholesterol O-acyltransferase (ACAT) is a crucial enzyme in cholesterol metabolism, responsible for the esterification of intracellular cholesterol. researchgate.netscbt.com This process is vital for intestinal cholesterol absorption and the formation of foam cells in atherosclerosis. researchgate.net As such, ACAT inhibitors have been explored as potential treatments for hypercholesterolemia and atherosclerosis. researchgate.netmdpi.com

A specific class of potent ACAT inhibitors, N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives, has been synthesized and studied. researchgate.netnih.gov Research into the structure-activity relationships (SAR) of these naphthylidinoylurea analogs has identified key molecular features that enhance inhibitory potency. researchgate.netnih.gov For example, in one study, substituting the naphthylidinone 4-phenyl ring with a 3-methoxy group, combined with a 1-N-(n)-butyl substitution, resulted in a highly potent ACAT inhibitor designated SM-32504. researchgate.netnih.gov This compound demonstrated significant in vitro inhibitory activity and was effective at lowering serum cholesterol in animal models. researchgate.netnih.gov The general mechanism for this class of inhibitors involves engaging with the active site of the ACAT enzyme, which disrupts its ability to catalyze the conversion of cholesterol into cholesteryl esters. scbt.com

Table 3: Structure-Activity Relationship (SAR) of Naphthylidinoylurea ACAT Inhibitors

Compound ClassKey Structural Features for PotencyExample CompoundBiological EffectSource(s)
N-phenyl-N'-[3-(4-phenylnaphthylidinoyl)]urea derivatives 3-methoxy group on the 4-phenyl ring; 1-N-(n)butyl substitution.SM-32504Potent in vitro ACAT inhibition; significant serum cholesterol reduction in mice. researchgate.netnih.gov

Modulation of Intracellular Signaling Cascades

Disruption of Cytokine-Mediated STAT1 Signaling by N-Methyl-N-1-Naphthylurea

The Signal Transducer and Activator of Transcription 1 (STAT1) is a crucial component of the Janus kinase (JAK)/STAT signaling pathway, which is instrumental in mediating cellular responses to cytokines like interferon-gamma (IFN-γ). nih.gov The binding of IFN-γ to its cell surface receptors triggers the activation of associated JAKs, which then phosphorylate STAT1 on a specific tyrosine residue (Tyr701). nih.govmdpi.com This phosphorylation event causes STAT1 to form dimers, which then translocate from the cytoplasm to the nucleus. nih.gov Inside the nucleus, the STAT1 dimer binds to specific DNA sequences to regulate the transcription of genes involved in processes such as inflammation and apoptosis. nih.govelifesciences.org

N-Methyl-N-1-naphthylurea has been identified as a disruptor of this cytokine-mediated STAT1 signaling pathway, particularly in pancreatic β-cells. nih.gov Its mechanism of action is linked to its specific chemical structure. The addition of a methyl group to one of the urea nitrogens in the N-naphthylurea scaffold introduces steric hindrance. nih.gov This steric clash between the N-methyl group and hydrogens on the naphthyl ring disrupts the planarity of the molecule. nih.gov This structural alteration is a deliberate design strategy to enhance aqueous solubility by reducing the crystal packing energy. nih.gov Research has shown that N-Methyl-N-1-naphthylurea exhibits a significant, 110-fold increase in solubility compared to its non-methylated counterpart. nih.gov

By interfering with the STAT1 signaling cascade, N-Methyl-N-1-naphthylurea can inhibit the signaling pathways induced by IFN-γ. nih.gov Studies using immunofluorescence have demonstrated that while IFN-γ treatment causes a significant accumulation of STAT1 in the nucleus, the presence of compounds like N-Methyl-N-1-naphthylurea can inhibit this process. nih.gov This disruption of STAT1 nuclear translocation effectively blocks its function as a transcription factor, thereby modulating the cellular response to pro-inflammatory cytokines. nih.gov

Anti-proliferative Mechanisms of Polysulfonated Naphthylureas (e.g., Suramin)

Suramin (B1662206), a polysulfonated naphthylurea, exhibits anti-proliferative effects through multiple, complex mechanisms rather than a single mode of action. nih.govaacrjournals.orgfrontiersin.orgresearchgate.net Its activity stems from its nature as a polyanionic molecule, which allows it to interact with a wide range of biological targets, including growth factors, receptors, and enzymes critical for cell proliferation and survival. frontiersin.orgresearchgate.net

One of the primary anti-proliferative mechanisms of suramin involves the disruption of cellular energy metabolism. nih.govaacrjournals.org Research on human prostate carcinoma cells (DU145) has shown that suramin rapidly inhibits cellular respiration. nih.govaacrjournals.org It achieves this by inhibiting mitochondrial dehydrogenases in a dose-dependent manner. nih.govaacrjournals.org Further evidence of mitochondrial disruption includes the inhibition of rhodamine 123 uptake by mitochondria and the induction of toxic changes in mitochondrial structure observed via electron microscopy within an hour of treatment. nih.govaacrjournals.org This disruption of energy balance is considered a likely primary anti-proliferative mechanism. nih.govaacrjournals.org

Another significant mechanism is the blockade of growth factor signaling pathways. frontiersin.orgauajournals.orgnih.gov Suramin is known to inhibit the binding of various growth factors to their cell surface receptors, including epidermal growth factor (EGF), platelet-derived growth factor (PDGF), transforming growth factor-beta (TGF-β), insulin-like growth factors (IGF), and fibroblast growth factors (FGF). frontiersin.orgauajournals.org By binding directly to these growth factors, many of which are heparin-binding proteins, suramin can change their conformation or sterically block their receptor-binding sites. frontiersin.org This action interferes with autocrine growth loops that many cancer cells rely on for proliferation. auajournals.org For instance, suramin can reduce the specific binding of TGFα to its receptor (EGFR) on prostatic tumor cells, and this inhibitory effect can be reversed by adding excess TGFα. auajournals.org

Furthermore, suramin inhibits the activity of heparanase, an enzyme that degrades heparan sulfate (B86663) proteoglycans in the extracellular matrix. nih.gov Heparanase activity is strongly correlated with the metastatic potential of tumor cells. nih.gov By inhibiting this enzyme, suramin and its analogs can decrease the invasive capacity of cancer cells and impede angiogenesis, the formation of new blood vessels necessary for tumor growth. nih.gov

Table 1: Summary of Anti-proliferative Mechanisms of Suramin

MechanismDescriptionAffected Cell Line/SystemKey FindingsReference
Disruption of Cellular Energy BalanceInhibition of mitochondrial respiration and dehydrogenases, leading to a disruption of cellular energy.DU145 (Human Prostate Carcinoma)Dose-dependent inhibition of tetrazolium conversion; inhibition of rhodamine 123 uptake; progressive toxic changes in mitochondria. nih.gov, aacrjournals.org
Blockade of Growth Factor-Receptor InteractionBinds to various growth factors (e.g., EGF, FGF, TGFα), preventing them from binding to their receptors and initiating proliferative signals.PC3, DU145 (Prostatic Tumor); ZR-75-1, MCF-7 (Breast Cancer)Reduces specific binding of TGFα; inhibits migration and endothelial cell proliferation. Sensitivity can be associated with EGFR and IGFR expression. frontiersin.org, auajournals.org, nih.gov
Inhibition of Heparanase ActivityInhibits heparanase, an enzyme involved in extracellular matrix degradation, thereby reducing tumor cell invasion and angiogenesis.70W (Human Melanoma)Effectively inhibits purified heparanase in a dose-dependent manner; decreases invasive capacity and blood vessel formation. nih.gov
Influence on Neural Cell Adhesion Molecule (N-CAM) Expression

The polysulfonated naphthylurea, suramin, has been shown to exert a complex and cell-type-specific influence on the expression and localization of the Neural Cell Adhesion Molecule (N-CAM). aacrjournals.org N-CAM is a glycoprotein (B1211001) involved in crucial neurodevelopmental processes, including cell migration, neurite outgrowth, and synaptic plasticity, through cell-cell adhesion and signal transduction. nih.govnih.govreactome.org

In studies using cell lines of neural origin, suramin demonstrated a pleiotropic action. aacrjournals.org A notable effect observed in both neuroblastoma (N2A) and glioma (C6) cells is the accumulation of N-CAM at the cell surface. researchgate.netaacrjournals.org One identified cause for this accumulation is suramin's inhibition of the liberation process of the phosphatidylinositol-anchored 120,000 M_r isoform of N-CAM from the cell membrane. aacrjournals.org

Table 2: Influence of Suramin on N-CAM Expression in Neural Cell Lines

Cell LineCell PhenotypeEffect on N-CAM ProteinEffect on N-CAM mRNAReference
N2ANeuronal (Neuroblastoma)Accumulation at the cell surface.Increased levels of all N-CAM transcripts. aacrjournals.org
C6Glial (Astrocytoma/Glioma)Accumulation at the cell surface.No effect on N-CAM transcripts. aacrjournals.org

Structure Activity Relationship Sar and Structural Biology Studies

Conformational Analysis and Molecular Recognition Principles

Molecular recognition relies on the specific three-dimensional arrangement of a molecule, which dictates its interaction with biological targets. arxiv.org The conformation of a molecule, or its spatial arrangement of atoms, is a key determinant of its biological activity. nih.gov

In its ground state, 1-Naphthylurea exists in a state of conformational equilibrium, meaning it can adopt various spatial arrangements or conformations. For diaryl ureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov However, the introduction of substituents can shift this preference. For instance, N,N'-di-1-naphthylurea adopts an extended (Z,Z) structure in both the solid state and in solution. researchgate.net In contrast, the tertiary diarylurea, N,N'-dimethyl-N,N'-di-1-naphthylurea, exists as a mixture of syn and anti conformations in solution. researchgate.net This equilibrium between different conformers is crucial as only one conformation may be biologically active. unimore.it The Curtin-Hammett principle explains that the product distribution in a reaction is determined by the free energy difference between the transition states of the conformers, not their ground-state populations. ias.ac.in

Variable-temperature ¹H NMR spectroscopy is a technique used to study this equilibrium, demonstrating the existence of syn and anti conformers in solution for some urea (B33335) derivatives. vulcanchem.com Computational studies of the ground-state potential energy surface can help elucidate the lowest energy pathways for the interconversion between these conformers. researchgate.net

Substituents on the this compound scaffold significantly influence its molecular planarity and the conformations it adopts. mdpi.com The introduction of bulky substituents can disrupt the planarity of the molecule. nih.gov For example, adding a methyl group to the urea nitrogen can cause a steric clash, disrupting planar conformations. nih.gov This disruption of molecular planarity can, in turn, affect physical properties like solubility. nih.gov

The position of substituents is also critical. For instance, halogen atoms at the ortho position of the urea functionality can promote the formation of intermolecular hydrogen bonds due to a better conformational preorganization. nih.gov The nature of the substituents, whether they are electron-donating or electron-withdrawing, also plays a role in modulating the hydrogen bonding capability of the urea moiety. nih.gov Theoretical investigations have shown that replacing a phenyl group with a methyl group can favor a face-to-face π-π packing in the crystal structure, which can enhance charge transport properties. unimore.it Conversely, introducing a bulky α-naphthyl group can create steric hindrance that negatively impacts these properties. unimore.it

SubstituentEffect on Conformation/PlanarityReference
Methyl group on urea nitrogenDisrupts planar conformations due to steric clash. nih.gov
Halogen atoms at ortho positionPromotes intermolecular hydrogen bonds. nih.gov
α-Naphthyl groupCreates steric hindrance. unimore.it

Hydrogen bonds are highly specific, directional, non-covalent interactions that are crucial for molecular recognition and the stability of ligand-receptor complexes. unina.itnih.gov The urea functional group in this compound is a key player in forming these bonds, acting as both a hydrogen bond donor (the N-H groups) and acceptor (the carbonyl oxygen). nih.gov The strength of these hydrogen bonds can significantly impact the binding affinity of the molecule to its target receptor. unina.it

Influence of Substituents on Molecular Planarity and Adopted Conformations

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgjocpr.com These models use molecular descriptors, which are numerical representations of the physicochemical properties of a molecule, to predict the activity of new, untested compounds. jocpr.com

The process of developing a QSAR model for this compound derivatives would involve:

Data Set Collection: Gathering a series of this compound analogs with their experimentally determined biological activities. nih.gov

Molecular Descriptor Calculation: Using software to calculate a wide range of descriptors for each molecule in the dataset. nih.gov These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Employing statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.comwalisongo.ac.id

Model Validation: Assessing the statistical quality and predictive power of the model using various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and F-test value. A robust QSAR model should have high statistical significance and good predictive ability for external test sets. mdpi.com

QSAR studies can provide valuable insights into which structural features of the this compound scaffold are important for its biological activity, thereby guiding the design of more potent analogs. jocpr.com

Principles of Structure-Based Drug Design Applied to Naphthylurea Scaffolds

Structure-Based Drug Design (SBDD) is a rational approach to drug discovery that utilizes the three-dimensional structure of the biological target, typically a protein, to design and optimize ligands. nih.govprismbiolab.com The "scaffold" concept is central to this process, where a core molecular structure, like the naphthylurea scaffold, is identified and then modified to enhance its binding affinity and selectivity. lifechemicals.com

The application of SBDD to naphthylurea scaffolds involves:

Target Identification and Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or NMR spectroscopy. nih.gov

Binding Site Analysis: Identifying and characterizing the binding pocket of the target protein where the naphthylurea derivative would bind.

Docking and Scoring: Using computational docking programs to predict the binding mode and affinity of different naphthylurea analogs within the target's active site. plos.org

Scaffold Hopping and Modification: If the initial scaffold has undesirable properties, "scaffold hopping" can be employed to replace the core structure with a different one while maintaining the key pharmacophoric features. biosolveit.de Alternatively, the existing scaffold can be decorated with various functional groups to optimize interactions with the target. lifechemicals.com

This iterative process of design, synthesis, and biological evaluation allows for the rational development of potent and selective inhibitors based on the naphthylurea scaffold. bindingdb.org

Spectroscopic and Crystallographic Methods for Structural Elucidation

Determining the precise three-dimensional structure of this compound and its derivatives is essential for understanding its properties and interactions. Several powerful analytical techniques are employed for this purpose. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile technique used to determine the structure of molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity of atoms and the spatial relationships between them. anu.edu.au Variable-temperature NMR studies are particularly useful for investigating conformational equilibria. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. anu.edu.au The characteristic absorption bands for the N-H and C=O groups in the urea moiety can be identified, and shifts in these bands can indicate hydrogen bonding. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. anu.edu.au It can also provide structural information through the analysis of fragmentation patterns.

By integrating the data from these various spectroscopic and crystallographic methods, a comprehensive picture of the structure of this compound and its derivatives can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method for investigating the dynamic behavior and conformational equilibria of molecules in solution. mdpi.com For compounds like this compound, which possess rotatable single bonds, NMR is particularly adept at characterizing the energetic barriers and kinetics of conformational exchange. mdpi.comusm.my

The key dynamic process in this compound and related N-aryl ureas is the restricted rotation around the C(aryl)-N(urea) single bond. This restriction can give rise to distinct, stable conformers, known as atropisomers, which can be observed and quantified using dynamic NMR (DNMR) techniques. acs.orgresearchgate.net In solution, N,N'-diarylureas typically exhibit an equilibrium between different conformers, such as syn and anti arrangements, which describe the relative orientation of the substituents across the urea backbone. researchgate.net

Variable-temperature (VT) NMR experiments are central to studying these dynamics. At low temperatures, the rate of rotation between conformers is slow on the NMR timescale, allowing for the observation of separate, distinct signals for each populated conformer. researchgate.net As the sample temperature is increased, the rate of conformational interconversion accelerates. This increased rate causes the individual NMR signals to broaden and move closer together, eventually merging into a single, time-averaged signal at a specific point known as the coalescence temperature. mdpi.comresearchgate.net

The free energy of activation (ΔG‡), which represents the energy barrier to rotation, can be calculated directly from the coalescence temperature and the frequency difference between the signals of the conformers at low temperature. mdpi.com Studies on closely related N,N'-diarylurea derivatives provide insight into the energetic landscape of these molecules. For instance, an investigation of N,N′-dimethyl-N,N′-di-1-naphthylurea using VT ¹H NMR determined the rotational barrier for the interconversion of its syn and anti conformers to be approximately 14 kcal/mol. researchgate.net Further computational and experimental studies on various N-aryl amides and ureas have established rotational barriers ranging from approximately 8 to 20 kcal/mol, depending on the steric and electronic properties of the substituents. researchgate.net

Compound/SystemTechniqueMeasured ParameterValueReference
N,N′-dimethyl-N,N′-di-1-naphthylureaVT ¹H NMRRotational Barrier (ΔG‡)~14 kcal/mol researchgate.net
N-Benzhydryl-N-methylformamideVT ¹H NMRRotational Barrier (ΔG‡)19.5 kcal/mol mdpi.com
Parent Urea¹H NMRRotational Barrier11.5 kcal/mol researchgate.net
Alkyl-substituted UreasCalculationRotational Barriers8.16 - 10.93 kcal/mol researchgate.net

This table presents data on rotational energy barriers for urea derivatives, illustrating the range of values obtained through NMR and computational methods.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable experimental science for the definitive determination of the atomic and molecular structure of a compound in its crystalline solid state. cam.ac.uk By measuring the angles and intensities of X-rays diffracted by a single crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms, their chemical bonds, and intermolecular interactions. cam.ac.uk

While a specific crystal structure for the parent this compound is not detailed in the reviewed literature, extensive crystallographic studies on highly analogous compounds, such as N,N′-di-1-naphthylurea, provide critical insights into the likely solid-state conformation and packing. These studies establish that secondary diarylureas, like N,N′-di-1-naphthylurea, typically adopt a planar, extended (Z,Z) conformation in the solid state. researchgate.net This conformation is stabilized by a network of intermolecular hydrogen bonds.

A common and highly stable motif in the crystal packing of ureas is the formation of N—H⋯O hydrogen bonds. In diaryl ureas, these interactions often link molecules into infinite one-dimensional chains or tapes. The crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide, another related structure, shows the nitrogen atom to be nearly coplanar with the naphthyl ring, with the P-N bond oriented almost perpendicularly to the ring. eujournal.org This highlights the influence of the bulky naphthyl group on the local geometry.

The table below summarizes representative crystallographic data for a related naphthyl-containing amide, demonstrating the type of detailed structural information obtained from X-ray diffraction analysis.

ParameterValue (for N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide)Reference
Crystal SystemTriclinic eujournal.org
Space GroupP-1 eujournal.org
a (Å)9.986(5) eujournal.org
b (Å)10.306(5) eujournal.org
c (Å)10.837(5) eujournal.org
α (°)66.350(5) eujournal.org
β (°)72.961(5) eujournal.org
γ (°)67.828(5) eujournal.org
Torsion Angle (P1−N1−C1−C10)-176.51(13)° eujournal.org

This table presents single-crystal X-ray diffraction data for a related naphthyl amide, illustrating the precise measurements of the unit cell and molecular conformation that the technique provides.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to calculate various molecular properties and reactivity descriptors. nih.gov DFT calculations have been instrumental in understanding the electronic characteristics and reactivity of 1-Naphthylurea and its analogs.

Theoretical studies using DFT methods, such as the B3LYP functional with various basis sets, have been implemented to optimize the molecular structure and calculate electronic properties. researchgate.net These properties include ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are crucial for predicting the chemical behavior of the molecule. nih.govresearchgate.net The analysis of global reactivity descriptors derived from DFT helps in understanding the relationship between the structure, stability, and chemical reactivity of these compounds. nih.gov

For instance, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the energy gap between them. This information is vital for predicting the sites of electrophilic and nucleophilic attack, thus rationalizing the outcomes of chemical reactions. psu.edu The accuracy of these predictions is dependent on the chosen density functional and basis set, and studies often benchmark different methods to ensure reliability. nih.gov

PropertyDescription
Ionization Potential (IP) The minimum energy required to remove an electron from a molecule.
Electron Affinity (EA) The energy released when an electron is added to a molecule.
Electronegativity (χ) A measure of the tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η) A measure of resistance to change in electron distribution or charge transfer.
Chemical Softness (S) The reciprocal of chemical hardness, indicating the ease of change in electron distribution.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which relates to the molecule's excitability and stability.

This table summarizes key electronic properties calculated using DFT to predict the reactivity of this compound.

Exploration of Ground-State Potential Energy Surfaces

The exploration of the ground-state potential energy surface (PES) is fundamental to understanding the conformational preferences and the energy landscape of a molecule. utah.edu Computational mapping of the PES for urea (B33335) derivatives, including those with naphthyl groups, identifies the stable conformations and the energy barriers between them. vulcanchem.com

For N-aryl ureas, computational studies have explored the syn and anti conformers, which arise from rotation around the N-carbonyl and N-aryl single bonds. researchgate.net These studies suggest that the interconversion between these conformers involves concurrent rotation about both bonds. researchgate.net The relative energies of different conformers, such as trans-trans and cis-trans, can be determined, and factors influencing their stability, like internal hydrogen bonds, can be identified. researchgate.net The geometries and energetics of the most relevant configurations are often further refined using higher levels of theory, like DFT. researchgate.net

Understanding the PES is crucial as it provides insights into the molecule's shape and the flexibility it possesses, which are key determinants of its biological activity and interaction with other molecules.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a detailed picture of the conformational flexibility of this compound and its derivatives, revealing how the molecule changes its shape in different environments. biorxiv.org

MD simulations can be used to explore the accessible conformations of a molecule in solution or when bound to a biological target. mdpi.com For flexible molecules, these simulations are particularly valuable as they can reveal dynamic behaviors that are not apparent from static structures. chemrxiv.org For example, MD simulations can show how different parts of the molecule, such as the naphthyl group and the urea moiety, move relative to each other. biorxiv.org This information is critical for understanding how the molecule might adapt its shape to fit into a binding site. mdpi.com The results of MD simulations can be analyzed to determine the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, which quantify the stability and flexibility of different regions of the molecule. biorxiv.org

Molecular Docking and Binding Affinity Prediction for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is extensively used to study the interaction of this compound derivatives with biological targets like proteins and enzymes. mdpi.com By simulating the binding process, molecular docking can identify the most likely binding pose and predict the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov

These studies are crucial in drug discovery for screening virtual libraries of compounds and prioritizing those with the highest potential for biological activity. neuroquantology.com For example, docking studies have been used to investigate the binding of this compound derivatives to targets like bovine serum albumin (BSA) and various enzymes. mdpi.com The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net

Following docking, molecular dynamics simulations are often employed to refine the binding pose and provide a more accurate estimation of the binding free energy. arxiv.org Predicting binding affinity is a complex task, and various computational methods, including those based on deep learning, are being developed to improve accuracy. nih.govrsc.org

Computational TechniqueApplication for this compound
Molecular Docking Predicts the binding mode and orientation of this compound within a target's active site. mdpi.com
Binding Affinity Prediction Estimates the strength of the interaction between this compound and its biological target. uni-halle.de
Virtual Screening Screens libraries of this compound derivatives to identify potential new inhibitors or modulators of a target. neuroquantology.com

This table highlights the application of molecular docking and binding affinity prediction in studying the interactions of this compound with biological targets.

Advanced Analytical Techniques in 1 Naphthylurea Research

Chromatographic Separations for Purity Assessment and Metabolite Profiling

Chromatographic techniques are fundamental in the analysis of 1-Naphthylurea, offering powerful solutions for separating the compound from impurities and identifying its metabolites. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the principal methods employed for these purposes. biopharmaspec.comthermofisher.com

Purity Assessment:

The purity of a this compound sample is critical, particularly when it is used as a starting material in chemical synthesis. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted method for this assessment. researchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. chemguide.co.uk The separation is based on the differential partitioning of the sample components between the two phases. biopharmaspec.com

Modern ultra-high-performance liquid chromatography (UHPLC) systems, which operate at higher pressures and use columns with smaller particle sizes, offer significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and higher throughput. usp.org A photodiode array (PDA) or a UV detector is commonly used to monitor the column effluent, allowing for the quantification of this compound and any related impurities. nih.govchemguide.co.uk The development of a robust HPLC method involves optimizing parameters such as the column type, mobile phase composition, flow rate, and detector wavelength to achieve optimal separation. nih.govsigmaaldrich.com

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of Naphthyl-Containing Compounds This table is a representative example based on methods for related compounds. nih.govresearchgate.net

ParameterCondition
Chromatographic SystemHPLC or UHPLC
ColumnSymmetry C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile PhaseGradient mixture of an aqueous buffer (e.g., 0.01 M KH₂PO₄, pH 2.5) and an organic solvent (e.g., acetonitrile/methanol mixture)
Flow Rate1.0 mL/min
DetectionUV/PDA at 230 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10 µL

Metabolite Profiling:

Understanding the metabolic fate of this compound is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for metabolite identification. nih.gov It combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry. mdpi.comyoutube.com After administration to a biological system, samples (e.g., from liver microsomes) are analyzed. The LC system separates the parent compound from its metabolites, which are then ionized, typically using electrospray ionization (ESI). lcms.cz

The mass spectrometer detects the parent compound and potential metabolites based on their mass-to-charge (m/z) ratios. nih.gov Tandem MS (MS/MS) experiments are then performed, where specific ions are selected and fragmented to produce a characteristic fragmentation pattern. youtube.comijpras.com This pattern serves as a fingerprint for structural identification. Common metabolic transformations, such as hydroxylation or conjugation (e.g., with glucuronic acid), can be identified by characteristic mass shifts from the parent molecule. mdpi.comijpras.com

Gas chromatography-mass spectrometry (GC-MS) can also be used, especially for more volatile metabolites. thermofisher.com However, this often requires chemical derivatization to increase the volatility and thermal stability of the analytes. thermofisher.comhhu.de

Advanced Spectroscopic Methods for Mechanistic Insights (excluding basic identification)

Beyond simple structural confirmation, advanced spectroscopic techniques provide deep insights into the molecular interactions and reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying dynamic processes and intermolecular interactions in solution. numberanalytics.comnih.gov For instance, ¹H NMR spectroscopy can be used to investigate the binding of this compound derivatives with other molecules, such as anions. Changes in the chemical shifts of the urea (B33335) N-H protons upon the addition of a guest species can indicate the formation of hydrogen bonds and provide evidence for host-guest complexation. researchgate.netresearchgate.net This chemical shift perturbation (CSP) analysis is a sensitive probe of the local chemical environment and can be used to map binding sites and determine association constants. nih.gov Two-dimensional NMR techniques (e.g., 2D-NMR) can further elucidate complex structures and conformational changes during these interactions. numberanalytics.com

Advanced Mass Spectrometry Techniques:

Modern mass spectrometry offers more than just mass determination. Techniques like photoionization and photoelectron photoion coincidence spectroscopy can be employed for detailed mechanistic studies of chemical reactions. rsc.org By identifying reactive intermediates and analyzing reaction kinetics, these methods help to build a complete picture of the reaction pathway. numberanalytics.com When coupled with HPLC, mass spectrometry can track the evolution of species in real-time, providing direct evidence for proposed mechanisms. chemguide.co.uk

Vibrational and Chiroptical Spectroscopy:

Techniques such as in-situ infrared (IR) spectroscopy and vibrational circular dichroism (VCD) are used to study mechanistic details, particularly in heterogeneous catalysis and for chiral molecules. numberanalytics.comunige.ch For example, in-situ IR spectroscopy can monitor changes in vibrational modes as a reaction progresses, identifying transient species adsorbed on a catalyst surface. unige.ch If chiral derivatives of this compound are studied, VCD can provide detailed information on their conformation in solution and how it changes upon interaction with other molecules or surfaces. unige.ch

Electrometric and Volumetric Methodologies for Derivative Analysis in Complex Matrices

Electrometric and volumetric methods offer alternative approaches for the quantitative analysis of this compound derivatives, particularly in complex samples where chromatographic methods might be cumbersome.

Electrometric Methods:

Electrochemical sensor-based methods, such as voltammetry and amperometry, are recognized for their high sensitivity, rapid response, and potential for in-situ monitoring. researchgate.netmyu-group.co.jp While standard detection methods often rely on chromatography or spectrometry, electrochemical techniques provide a simpler, low-cost alternative. researchgate.net

The core of this approach involves modifying an electrode surface with a material that selectively interacts with the target analyte (a this compound derivative). mdpi.com This interaction, typically an electrochemical oxidation or reduction, generates a measurable electrical signal (current or potential) that is proportional to the analyte's concentration. researchgate.net For instance, a glassy carbon electrode could be modified with nanomaterials like carbon quantum dots or metal oxides to enhance its electrocatalytic activity towards the urea or naphthyl moiety. myu-group.co.jprsc.org

The analytical performance is optimized by studying variables such as the pH of the supporting electrolyte and the applied potential. myu-group.co.jp Techniques like differential pulse voltammetry (DPV) or amperometry can then be used for quantification, offering low detection limits and wide linear ranges. myu-group.co.jprsc.org The high selectivity of these sensors allows for the analysis of derivatives in complex matrices like environmental water or biological fluids with minimal sample pretreatment. mdpi.com

Table 2: Principles of Electrochemical Sensing for Derivative Analysis

TechniquePrinciplePotential Application for this compound Derivatives
Cyclic Voltammetry (CV)Measures the current response to a linearly cycled potential sweep. Used to characterize the redox properties of the analyte.Investigate the electrochemical behavior of the derivative at the electrode surface to determine optimal detection potential.
Differential Pulse Voltammetry (DPV)Superimposes pulses on a linear potential ramp. Offers higher sensitivity and better resolution than CV by minimizing background current.Quantitative determination with low detection limits.
AmperometryMeasures the current at a constant potential over time. The current change upon addition of the analyte is proportional to its concentration.Simple, rapid, and continuous monitoring of the derivative's concentration. mdpi.com

Volumetric Methods:

While modern instrumental methods are prevalent, classical volumetric analysis (titration) remains a valid, albeit less common, technique for quantifying derivatives in certain contexts. A potential approach for a this compound derivative could involve an acid-base titration if the derivative contains a suitably acidic or basic functional group. Alternatively, a redox titration could be feasible if the naphthyl ring system can be quantitatively oxidized under specific conditions. The endpoint of the titration would typically be detected using a chemical indicator or an instrumental method, such as a potentiometric sensor.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Naphthylurea, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves the reaction of 1-naphthylamine with urea or cyanate derivatives under controlled acidic or basic conditions. Purity optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst selection) and post-synthesis purification via recrystallization or column chromatography. Analytical techniques like HPLC or NMR should validate purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Use NMR (e.g., 1^1H and 13^{13}C) to confirm the urea moiety and naphthalene ring structure. FT-IR identifies N-H stretching (3200–3350 cm1^{-1}) and carbonyl (C=O) peaks (1640–1680 cm1^{-1}). Mass spectrometry (ESI-MS) confirms molecular ion peaks (M+^+ at m/z 200–202). Cross-reference spectral libraries and computational simulations (e.g., DFT) for validation .

Q. What are the primary biological or pharmacological activities associated with this compound?

  • Methodological Answer : Screen for bioactivity using in vitro assays (e.g., enzyme inhibition, cytotoxicity). For example, this compound may inhibit urease or acetylcholinesterase; IC50_{50} values should be compared to positive controls. Use dose-response curves and statistical models (ANOVA) to assess significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound across different experimental models?

  • Methodological Answer : Conduct a meta-analysis of existing studies to identify variables (species, exposure duration, dosage) causing discrepancies. Validate findings using orthogonal assays (e.g., in vivo murine models vs. in vitro cell lines). Apply the "principal contradiction" framework to isolate critical factors (e.g., metabolic pathways) driving divergent outcomes .

Q. What experimental designs are optimal for studying this compound’s environmental persistence and degradation pathways?

  • Methodological Answer : Use soil/water microcosms under controlled conditions (pH, microbial activity) to simulate environmental exposure. Track degradation via LC-MS/MS and isotopic labeling (14^{14}C). Compare aerobic vs. anaerobic pathways and identify metabolites through fragmentation patterns. Apply kinetic models (pseudo-first-order) to estimate half-lives .

Q. How can computational methods predict this compound’s interaction with biological targets, and what are the limitations of these models?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities to proteins like urease. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Acknowledge limitations such as solvent effects, force field inaccuracies, and conformational sampling biases .

Q. What strategies mitigate batch-to-batch variability in this compound for reproducible pharmacological studies?

  • Methodological Answer : Standardize synthesis protocols (ISO guidelines) and validate raw material sources. Implement QC/QA checks (HPLC purity, Karl Fischer titration for moisture). Use design-of-experiments (DoE) to identify critical process parameters. Report variability metrics (RSD%) in publications .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in polar vs. non-polar solvents?

  • Methodological Answer : Reassess solubility using standardized protocols (OECD 105). Compare results under identical conditions (temperature, solvent grade). Apply Hansen solubility parameters (HSPs) to correlate molecular interactions. Publish raw data and experimental details to enable cross-validation .

Q. Why do some studies report this compound as a potent enzyme inhibitor while others classify it as inactive?

  • Methodological Answer : Investigate assay conditions (buffer pH, cofactors, enzyme isoforms). Test inhibition under physiological vs. non-physiological settings. Use structural analogs to probe structure-activity relationships (SAR). Report negative results transparently to avoid publication bias .

Tables for Key Methodological Comparisons

Parameter Basic Research Focus Advanced Research Focus
Synthesis OptimizationSolvent selection, purity checksDoE, computational reaction modeling
Toxicity StudiesAcute toxicity (LD50_{50})Mechanistic pathways, epigenetics
Data ValidationReproducibility within a labMulti-lab collaborations, meta-analysis

Guidelines for Rigorous Research Design

  • Feasibility : Align experimental scope with available resources (FINER criteria) .
  • Novelty : Use scoping reviews to identify gaps (e.g., environmental impact of this compound vs. analogs) .
  • Ethics : Follow NIH guidelines for preclinical studies, including 3R principles (replacement, reduction, refinement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.